Modimelanotide

Catalog No.
S535912
CAS No.
926277-68-1
M.F
C113H181N33O25S
M. Wt
2433.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Modimelanotide

CAS Number

926277-68-1

Product Name

Modimelanotide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C113H181N33O25S

Molecular Weight

2433.9 g/mol

InChI

InChI=1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1

InChI Key

WHRVKPBBRZHWTN-ZHHKRVSMSA-N

SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](Cc2c[nH]c3c2cccc3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](Cc4ccccc4)NC(=O)[C@H](Cc5c[nH]cn5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](Cc6ccc(cc6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C

solubility

Soluble in DMSO

Synonyms

Modimelanotide; AP 214; AP-214; AP214, ABT-719, ZP-1480

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C

The exact mass of the compound Modimelanotide is 2432.3627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Modimelanotide is a synthetic peptide derived from the α-melanocyte-stimulating hormone, specifically designed as a non-selective agonist of melanocortin receptors. Its structure is characterized by a complex arrangement of amino acids, with a molecular formula of C113_{113}H181_{181}N33_{33}O25_{25}S and a molar mass of approximately 2433.96 g/mol . The compound was developed for potential therapeutic applications, particularly targeting acute kidney injury, although it did not progress beyond clinical trials due to lack of efficacy in human subjects despite promising results in animal models .

, notably oxidation involving the methionine residue, which can lead to the formation of sulfoxides or sulfones. Additionally, its peptide bonds are susceptible to hydrolysis under certain conditions, which can affect its stability and bioactivity. The compound's interaction with melanocortin receptors also involves conformational changes that facilitate receptor activation.

The biological activity of Modimelanotide is primarily attributed to its role as a melanocortin receptor agonist. It exhibits varying affinities for different melanocortin receptors, with IC50_{50} values of 2.9 nM for MC1, 1.9 nM for MC3, 3.7 nM for MC4, and 110 nM for MC5 receptors . Activation of these receptors is associated with several physiological processes, including modulation of inflammation, regulation of appetite, and stimulation of melanin production in skin cells.

Synthesis of Modimelanotide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product. The synthesis often requires careful control of reaction conditions to ensure proper folding and activity of the peptide .

Several compounds share structural or functional similarities with Modimelanotide. These include:

  • Afamelanotide (Melanotan I): A synthetic analogue of α-melanocyte-stimulating hormone used for skin protection against UV radiation.
  • Bremelanotide (PT-141): A peptide that acts on melanocortin receptors and is used for treating sexual dysfunction.
  • Melanotan II: Another synthetic analogue that promotes tanning and has appetite-suppressant effects.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
ModimelanotideSynthetic peptideAcute kidney injury (failed)Non-selective agonist
AfamelanotideSynthetic analogueUV protectionStimulates melanin production
BremelanotideSynthetic peptideSexual dysfunctionActs on central nervous system
Melanotan IISynthetic analogueTanningAppetite suppression

Modimelanotide's uniqueness lies in its specific design as a non-selective melanocortin receptor agonist aimed at renal applications, contrasting with other compounds that target pigmentation or sexual function.

Molecular Architecture: International Union of Pure and Applied Chemistry Nomenclature and Sequence Composition

Modimelanotide represents a synthetic melanocortinergic peptide drug derived from alpha-melanocyte-stimulating hormone that was developed for therapeutic applications [1] [7]. The compound possesses the International Nonproprietary Name designation of modimelanotide and has been assigned multiple developmental code names including Acetylhexa-L-lysyl-alpha-melanocyte-stimulating hormone, AP-214, ABT-719, and ZP-1480 [1] [4] [7].

The molecular formula of modimelanotide is C₁₁₃H₁₈₁N₃₃O₂₅S, with a molecular weight of 2433.96 grams per mole [2] [3] [5]. The Chemical Abstracts Service registry number for this compound is 926277-68-1 [4]. The International Chemical Identifier key has been determined as WHRVKPBBRZHWTN-ZHHKRVSMSA-N [3] [5].

The peptide sequence architecture of modimelanotide consists of a modified alpha-melanocyte-stimulating hormone backbone with an N-terminal extension of six L-lysine residues preceded by an acetyl group [4] [7]. This structural modification results in the common nomenclature Acetylhexa-L-lysyl-alpha-melanocyte-stimulating hormone, which accurately describes the chemical composition [4] [7]. The complete amino acid sequence includes the acetylated hexalysine chain attached to the full alpha-melanocyte-stimulating hormone sequence of thirteen amino acids [4].

Table 1: Molecular Properties of Modimelanotide

PropertyValueReference
Molecular FormulaC₁₁₃H₁₈₁N₃₃O₂₅S [2] [3]
Molecular Weight2433.96 g/mol [2] [7]
CAS Registry Number926277-68-1 [4]
International Chemical Identifier KeyWHRVKPBBRZHWTN-ZHHKRVSMSA-N [3] [5]
StereochemistryAbsolute [6] [38]
Defined Stereocenters18/18 [6] [38]
Charge0 [6] [38]

The Simplified Molecular Input Line Entry System representation demonstrates the complex peptide architecture with multiple chiral centers and functional groups [3] [5]. The compound contains 18 defined stereocenters with absolute stereochemistry, indicating precise three-dimensional molecular arrangements essential for biological activity [6] [38].

Three-Dimensional Conformational Properties

The three-dimensional conformational properties of modimelanotide reflect its peptide nature and relationship to the endogenous melanocortin family [16] [18]. As a member of the melanocortinergic peptide class, modimelanotide adopts conformational characteristics that facilitate interaction with melanocortin receptors through specific spatial arrangements of key amino acid residues [16] [18].

The conformational behavior of melanocortin peptides, including synthetic analogues like modimelanotide, demonstrates the adoption of extended and turn-like structures that position critical pharmacophore elements for receptor binding [18] [22]. The His-Phe-Arg-Trp tetrapeptide sequence, which constitutes the essential pharmacophore for melanocortin receptor activation, maintains specific spatial relationships that are preserved in the modimelanotide structure [17] [21].

Structural studies of related melanocortin compounds indicate that these peptides exhibit considerable conformational flexibility in solution while maintaining key intramolecular interactions [16] [18]. The presence of the acetylated hexalysine extension in modimelanotide likely influences the overall conformational dynamics through electrostatic interactions and hydrogen bonding patterns [18] [22].

The melanocortin receptor binding studies reveal that peptides in this class adopt conformations that allow deep penetration into the receptor orthosteric pocket through a characteristic "U-shape" arrangement [18]. This conformational adaptation positions the critical amino acid residues for optimal interaction with conserved receptor binding sites while maintaining the structural integrity necessary for receptor activation [16] [18].

Table 2: Conformational Characteristics of Melanocortin Peptides

Structural FeatureDescriptionFunctional Significance
U-shape ConformationPeptides adopt curved spatial arrangementFacilitates deep receptor penetration [18]
Extended ChainLinear peptide backbone with flexibilityAllows conformational adaptation [18]
Turn RegionsLocalized secondary structure elementsPositions pharmacophore residues [22]
Pharmacophore Spatial ArrangementHis-Phe-Arg-Trp tetrapeptide positioningEssential for receptor binding [17] [21]

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of modimelanotide employs standard analytical techniques utilized for peptide identification and structural confirmation [12] [15]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, connectivity, and conformational properties of the compound [12] [14].

Proton nuclear magnetic resonance analysis of melanocortin peptides reveals characteristic chemical shift patterns corresponding to aromatic amino acid residues, aliphatic side chains, and backbone amide protons [12] [23]. The presence of multiple lysine residues in modimelanotide generates distinctive signals in the aliphatic region, particularly for the epsilon-amino groups and methylene chain protons [12] [23].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and total correlation spectroscopy experiments, enable complete assignment of peptide resonances and confirmation of amino acid sequence [12] [25]. These methods provide unambiguous identification of individual residues and their sequential connectivity within the peptide chain [12] [25].

Mass spectrometry analysis confirms the molecular weight and provides detailed fragmentation patterns characteristic of peptide structures [15] [25]. Electrospray ionization mass spectrometry generates multiply charged molecular ion species, while tandem mass spectrometry produces sequence-specific fragment ions that confirm the amino acid composition and order [15] [25].

High-resolution mass spectrometry measurements determine the exact molecular mass with precision sufficient to confirm the molecular formula and distinguish between closely related peptide analogues [15] [42]. Matrix-assisted laser desorption ionization techniques provide alternative ionization methods particularly suitable for peptide analysis [42].

Table 3: Spectroscopic Characterization Methods for Modimelanotide

TechniqueApplicationInformation Obtained
¹H Nuclear Magnetic ResonanceStructural confirmationChemical shifts, multiplicities, integration [12]
²D Nuclear Magnetic ResonanceSequence assignmentConnectivity, stereochemistry [12] [25]
Electrospray Ionization Mass SpectrometryMolecular weight confirmationExact mass, charge states [15]
Tandem Mass SpectrometrySequence verificationFragment ion patterns [15] [25]
Matrix-Assisted Laser Desorption IonizationAlternative ionizationMolecular ion detection [42]

Comparative Structural Analysis with Endogenous Melanocortins

The structural comparison between modimelanotide and endogenous melanocortins reveals both conserved and modified molecular features that influence biological activity and pharmacological properties [1] [17]. Alpha-melanocyte-stimulating hormone, the parent compound from which modimelanotide is derived, consists of thirteen amino acids with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ [20] [26].

The fundamental structural modification in modimelanotide involves the addition of six L-lysine residues at the N-terminus, creating an extended peptide chain that retains the complete alpha-melanocyte-stimulating hormone sequence [1] [4]. This structural alteration significantly increases the molecular weight from 1664.88 grams per mole for alpha-melanocyte-stimulating hormone to 2433.96 grams per mole for modimelanotide [2] [26].

The conserved His-Phe-Arg-Trp tetrapeptide pharmacophore remains intact in modimelanotide, maintaining the essential structural elements required for melanocortin receptor recognition and activation [17] [21]. This tetrapeptide sequence represents the minimal structural requirement for melanocortin receptor agonist activity and is preserved across all naturally occurring melanocortin peptides [17] [29].

Comparative receptor binding studies demonstrate that modimelanotide functions as a non-selective melanocortin receptor agonist with binding affinities of 2.9 nanomolar, 1.9 nanomolar, 3.7 nanomolar, and 110 nanomolar at the melanocortin-1, melanocortin-3, melanocortin-4, and melanocortin-5 receptors, respectively [1] [10]. These binding characteristics differ from the natural selectivity patterns observed with endogenous melanocortins [29].

The structural modifications in modimelanotide, particularly the hexalysine extension, likely contribute to altered pharmacokinetic properties compared to the parent alpha-melanocyte-stimulating hormone [27]. The additional positively charged lysine residues may influence peptide stability, receptor interaction kinetics, and tissue distribution patterns [27] [36].

Table 4: Structural Comparison of Modimelanotide with Endogenous Melanocortins

CompoundAmino Acid LengthMolecular Weight (g/mol)Key Structural FeaturesReceptor Selectivity
Alpha-Melanocyte-Stimulating Hormone131664.88 [26]Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ [20]MC1R > MC5R > MC3R > MC4R [29]
Modimelanotide192433.96 [2]Ac-(Lys)₆-Alpha-Melanocyte-Stimulating Hormone [4]Non-selective agonist [1]
Beta-Melanocyte-Stimulating Hormone18VariableExtended N-terminal sequenceMC4R > MC1R selectivity [29]
Gamma-Melanocyte-Stimulating Hormone12VariableTruncated sequence variantsMC3R selectivity [29]

Solid-Phase Peptide Synthesis represents the fundamental methodology for producing modimelanotide and related melanocortin peptides [1] [2]. The technique, originally developed by Robert Bruce Merrifield, involves the stepwise assembly of amino acids on an insoluble polymer support, enabling efficient peptide chain elongation while facilitating product isolation [3] [4].

Optimization Parameters

The optimization of Solid-Phase Peptide Synthesis for modimelanotide production requires careful attention to multiple critical parameters [1] [5]. Resin selection plays a pivotal role, with Rink Amide-MBHA resin demonstrating superior performance compared to traditional Wang resins, achieving loading efficiencies of 0.6-1.0 millimoles per gram of resin [6]. This enhanced loading capacity directly translates to improved synthetic yields and reduced manufacturing costs.

Coupling efficiency optimization involves extended reaction times of 100-140 minutes, significantly longer than standard protocols [7]. The use of HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) as the primary coupling reagent, combined with DIPEA (N,N-Diisopropylethylamine) activation, minimizes epimerization while maximizing coupling completion [8].

Temperature and Mixing Parameters

Recent advances in solid-phase synthesis have demonstrated that elevated temperature synthesis, combined with optimized mixing protocols, significantly accelerates peptide assembly [7]. High-Temperature Fast Stirring Peptide Synthesis employs temperatures ranging from 60-90°C with stirring speeds exceeding 600 rotations per minute, reducing coupling times to minutes rather than hours while maintaining high fidelity [7].

Monitoring and Quality Control

Real-time monitoring of coupling reactions utilizes Kaiser test methodology and quantitative ninhydrin assays to assess completion rates [9]. These analytical approaches enable immediate identification of incomplete couplings, allowing for remedial double-coupling procedures when necessary [10].

Acetylation and Amidation Strategies for Stability Enhancement

N-Terminal Acetylation Mechanisms

N-terminal acetylation of modimelanotide involves the covalent attachment of an acetyl group to the amino terminus during solid-phase synthesis [11] [12]. This modification serves multiple critical functions: elimination of the positive charge at the N-terminus, enhancement of proteolytic stability, and improved mimicry of natural protein sequences [13] [14].

The acetylation process utilizes acetic anhydride in the presence of DIPEA, typically performed as the final coupling step before peptide cleavage [15]. Mechanistic studies demonstrate that acetylation increases plasma half-life by 5-20 fold through reduced recognition by aminopeptidases [11] [16]. The modification particularly benefits anionic peptides, where acetylated variants show half-lives extending to 8.6-20.7 hours compared to less than 0.5 hours for unmodified sequences [11].

C-Terminal Amidation Strategies

C-terminal amidation involves the replacement of the terminal carboxyl group with an amide functionality, achieved through the use of amide-generating resins during synthesis [17] [13]. This modification enhances membrane interaction properties and increases α-helical stability at membrane interfaces [17].

Conformational Impact Assessment

Molecular dynamics simulations reveal that amidated peptides demonstrate increased helical propensity and enhanced membrane binding affinity [17]. The stabilization mechanism involves reduced electrostatic repulsion and improved peptide-membrane interactions, particularly significant for melanocortin receptor agonists like modimelanotide [17].

Optimization of Modification Conditions

The implementation of acetylation and amidation requires precise control of reaction conditions to prevent side reactions. pH optimization maintains conditions between 7.5-8.5 during acetylation to prevent acetylation of lysine residues [18]. Temperature control at 25-40°C ensures efficient modification while minimizing peptide degradation [18].

Purification Techniques for High-Purity Pharmaceutical Peptides

Reverse-Phase High-Performance Liquid Chromatography

Reverse-Phase High-Performance Liquid Chromatography represents the gold standard for peptide purification, achieving purities exceeding 99% for pharmaceutical applications [19] [20]. The technique employs C18-modified silica stationary phases with gradient elution using acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid [19] [21].

Optimization parameters include gradient slope optimization (1-4% acetonitrile per minute), flow rate adjustment (0.5-2.0 milliliters per minute), and temperature control (25-60°C) [19]. These parameters require individual optimization for each peptide sequence, considering hydrophobicity, charge distribution, and molecular weight [22].

Ion Exchange Chromatography Integration

Ion exchange chromatography serves as an effective capture step preceding reverse-phase purification, removing bulk impurities and reducing column fouling [23] [24]. Cation exchange chromatography proves particularly effective for basic peptides like modimelanotide, utilizing sulfonic acid functional groups to retain positively charged species [23].

The two-step purification strategy involves initial ion exchange capture achieving 85-90% purity, followed by reverse-phase polishing to achieve pharmaceutical-grade purity [24]. This approach reduces organic solvent consumption by 60-80% compared to single-step reverse-phase methods [24].

Size Exclusion Chromatography Applications

Size exclusion chromatography provides orthogonal separation based on molecular size, particularly valuable for removing aggregates and high-molecular-weight impurities [25] [26]. The technique employs porous matrix materials where smaller peptides experience delayed elution compared to larger aggregates [25].

Advanced Purification Methodologies

Recent developments include catch-and-release purification utilizing chemoselective linkers attached during synthesis [27]. This approach enables orthogonal purification based on chemical reactivity rather than physical properties, achieving superior separation of closely related impurities [27].

Solid-phase extraction methods provide cost-effective alternatives for research-scale purifications, utilizing mathematical models to predict elution conditions based on retention time data [28]. These approaches achieve purities of 90-95% with significantly reduced solvent consumption [28].

Analytical Validation of Synthetic Fidelity

Mass Spectrometry Validation

Mass spectrometry provides definitive molecular weight confirmation and structural validation for modimelanotide synthesis [29] [30]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight and Electrospray Ionization methods achieve mass accuracy within 5 parts per million, enabling unambiguous identification of the target peptide [31].

Tandem mass spectrometry employing collision-induced dissociation provides sequence confirmation through systematic fragmentation analysis [31]. This approach identifies sequence errors, amino acid substitutions, and post-translational modifications with exceptional sensitivity [32].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural validation, providing information on peptide conformation, purity, and structural integrity [33] [30]. 1H iterative full spin analysis enables quantitative purity determination while simultaneously confirming structural identity [30].

Quantitative Nuclear Magnetic Resonance methods achieve purity measurements with coefficients of variation below 0.4%, superior to traditional High-Performance Liquid Chromatography approaches [33]. The technique proves particularly valuable for detecting non-peptidic impurities and solvent residues [34].

High-Performance Liquid Chromatography Analytics

Analytical High-Performance Liquid Chromatography remains the primary method for purity assessment, typically monitored at 214-220 nanometers with gradient elution [35] [36]. Method development requires systematic optimization of mobile phase composition, gradient profile, and detection parameters [35].

Forced degradation studies validate method specificity by demonstrating separation of degradation products from the intact peptide [37]. These studies employ elevated temperature (60°C), oxidative conditions (hydrogen peroxide), and pH stress to generate representative impurities [37].

Amino Acid Analysis Validation

Amino acid analysis provides compositional verification through complete peptide hydrolysis followed by quantitative amino acid determination [38] [31]. Isotope dilution liquid chromatography tandem mass spectrometry achieves exceptional accuracy for amino acid quantification, enabling precise assessment of peptide content [38].

The mass balance approach combines multiple analytical techniques to assign purity values, accounting for all detectable impurities including counter-ions like trifluoroacetic acid [38]. This comprehensive approach ensures accurate content determination for pharmaceutical applications [29].

Integrated Quality Control Systems

Modern peptide quality control integrates multiple analytical techniques to provide comprehensive product characterization [39] [40]. Critical quality attributes include identity confirmation, purity assessment, potency determination, and impurity profiling [41].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7.2

Hydrogen Bond Acceptor Count

35

Hydrogen Bond Donor Count

35

Exact Mass

2433.3660644 g/mol

Monoisotopic Mass

2432.3627096 g/mol

Heavy Atom Count

172

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96C1EBE9CG

Wikipedia

Modimelanotide

Dates

Last modified: 07-15-2023
1: Montero-Melendez T, Patel HB, Seed M, Nielsen S, Jonassen TE, Perretti M. The melanocortin agonist AP214 exerts anti-inflammatory and proresolving properties. Am J Pathol. 2011 Jul;179(1):259-69. doi: 10.1016/j.ajpath.2011.03.042. Epub 2011 May 10. PubMed PMID: 21703408; PubMed Central PMCID: PMC3123798.
2: Kristensen J, Jonassen TE, Rehling M, Tønnesen E, Sloth E, Nielsen S, Frøkiaer J. The α-MSH analogue AP214 attenuates rise in pulmonary pressure and fall in ejection fraction in lipopolysaccharide-induced systemic inflammatory response syndrome in pigs. Clin Physiol Funct Imaging. 2011 Jan;31(1):54-60. doi: 10.1111/j.1475-097X.2010.00979.x. Epub 2010 Oct 4. PubMed PMID: 21029328.
3: Simmons MN, Subramanian V, Crouzet S, Haber GP, Colombo JR Jr, Ukimura O, Nielsen S, Gill IS. Alpha-melanocyte stimulating hormone analogue AP214 protects against ischemia induced acute kidney injury in a porcine surgical model. J Urol. 2010 Apr;183(4):1625-9. doi: 10.1016/j.juro.2009.12.007. Epub 2010 Feb 20. Erratum in: J Urol. 2010 Jul;184(1):398. Neilsen, Søren [corrected to Nielsen, Søren]. PubMed PMID: 20172543.
4: Doi K, Hu X, Yuen PS, Leelahavanichkul A, Yasuda H, Kim SM, Schnermann J, Jonassen TE, Frøkiaer J, Nielsen S, Star RA. AP214, an analogue of alpha-melanocyte-stimulating hormone, ameliorates sepsis-induced acute kidney injury and mortality. Kidney Int. 2008 Jun;73(11):1266-74. doi: 10.1038/ki.2008.97. Epub 2008 Mar 19. PubMed PMID: 18354376; PubMed Central PMCID: PMC2398767.

Explore Compound Types